3,3-Dimethylhex-5-enal
Overview
Description
3,3-Dimethylhex-5-enal is an organic compound with the molecular formula C8H14O. It is an aldehyde with a double bond located at the fifth carbon atom and two methyl groups attached to the third carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylhex-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of 3,3-dimethylbutanal with acetaldehyde, followed by dehydration to form the desired enal. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enal product.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize yield and purity. The process involves the same aldol condensation and dehydration steps but is scaled up to accommodate larger quantities. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3,3-dimethylhex-5-enoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 3,3-dimethylhex-5-enol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the aldehyde group to form imines or thioethers, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 3,3-Dimethylhex-5-enoic acid.
Reduction: 3,3-Dimethylhex-5-enol.
Substitution: Imines or thioethers, depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylhex-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3,3-Dimethylhex-5-enal involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This reactivity is the basis for its potential biological activity and therapeutic applications.
Comparison with Similar Compounds
3,3-Dimethylhexanal: Similar structure but lacks the double bond at the fifth carbon.
3,3-Dimethylhex-2-enal: Similar structure but with the double bond at the second carbon.
3,3-Dimethylhex-5-enoic acid: The oxidized form of 3,3-Dimethylhex-5-enal.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a double bond in its structure. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from similar compounds.
Properties
IUPAC Name |
3,3-dimethylhex-5-enal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-5-8(2,3)6-7-9/h4,7H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQUCRKOALWQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453710 | |
Record name | 3,3-dimethylhex-5-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39482-40-1 | |
Record name | 3,3-dimethylhex-5-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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